molecular formula C7H6BrNO2 B1367466 Methyl 6-bromonicotinate CAS No. 26218-78-0

Methyl 6-bromonicotinate

Cat. No. B1367466
CAS RN: 26218-78-0
M. Wt: 216.03 g/mol
InChI Key: NFLROFLPSNZIAH-UHFFFAOYSA-N
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Description

Methyl 6-bromonicotinate is a chemical compound with the empirical formula C7H6BrNO2 . It is a potential hypolipidemic agent and a nicotinic acid analog . It is a heterocyclic compound that affects free fatty acid mobilization in vivo .


Molecular Structure Analysis

The molecular weight of Methyl 6-bromonicotinate is 216.03 . The SMILES string representation is COC(=O)c1ccc(Br)nc1 and the InChI key is NFLROFLPSNZIAH-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Methyl 6-bromonicotinate is a solid substance . It has a melting point of 106-110°C . The density is predicted to be 1.579±0.06 g/cm3 .

Scientific Research Applications

Methyl Bromide as a Soil Fumigant

Methyl bromide is extensively used in agriculture as a soil fumigant. Research by Majewski et al. (1995) highlights its application techniques and its volatilization into the atmosphere after application. This study focused on estimating the post-application volatilization loss rates from different application practices in agriculture (Majewski, McChesney, Woodrow, Prueger, & Seiber, 1995).

Preparation of Nicotinic Acid Derivatives

Methyl 6-bromonicotinate has been used in the synthesis of nicotinic acid derivatives. A study by Clark (1976) demonstrated the preparation of Methyl nicotinate-5-2H via palladium-catalyzed deuterolysis of methyl 5-bromonicotinate. This process resulted in a significant yield of deuterium-labeled nicotinic acid, which is vital in chemical synthesis and pharmaceutical research (Clark, 1976).

Research on Alternatives to Methyl Bromide

With the growing concern over environmental impacts, there has been research on alternatives to methyl bromide for pest and pathogen control. Schneider et al. (2003) provide an overview of the research program developed by the Agricultural Research Service to find alternatives to methyl bromide, focusing on different cropping systems (Schneider, Rosskopf, Leesch, Chellemi, Bull, & Mazzola, 2003).

Synthesis of Bipyridine Ligands

Methyl 6-bromonicotinate has been used in the synthesis of bipyridine ligands. Galenko et al. (2019) developed a strategy for synthesizing 2,2'-bipyridine ligands, including 6,6'-binicotinates, using 4-propargylisoxazoles and 6-bromonicotinate. This research contributes to the field of coordination chemistry and materials science (Galenko, Novikov, Shakirova, Shakirova, Kornyakov, Bodunov, & Khlebnikov, 2019).

Safety And Hazards

Methyl 6-bromonicotinate may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of water .

properties

IUPAC Name

methyl 6-bromopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-11-7(10)5-2-3-6(8)9-4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFLROFLPSNZIAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10537837
Record name Methyl 6-bromopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10537837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-bromonicotinate

CAS RN

26218-78-0
Record name Methyl 6-bromopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10537837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 6-Bromonicotinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

6-Hydroxynicotinic acid (31 g) and methylene bromide (300 mL) were added at 18° C. to 98.9 g of phosphorous pentabromide while stirring with a mechanical stirrer under an argon atmosphere. The mixture was warmed to 70° C. over 2 hours, and further stirred for 16 hours. The mixture was cooled to 10° C. and 300 mL of methanol (CAUTION: EXOTHERMIC) was added. The cooling bath was removed and stirring was continued for 1/2 hour more. A solution of 76 g of K2CO3 in 610 mL of water was added and stirred for a few minutes. The layers were separated. The aqueous layer was extracted with methylene bromide. The combined organic phase was filtered through celite, washed with water and stripped. The residue was dissolved in 200 mL of ethanol on the steam bath. To this hot solution, 400 mL of water was added and the mixture was cooled in an ice bath. The precipitated solid was filtered, washed with 20% ethanol in water and air-dried to give 38.3 g of methyl 6-bromo-nicotinate as a solid.
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
[Compound]
Name
phosphorous pentabromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
Z Xu, S Pan, Y Huang - Chinese Journal of Organic Chemistry, 2014 - sioc-journal.cn
… derivatives 1a~1c can be obtained via the Suzuki coupling reaction of the boronic acid 2 with bromide compound 3, methyl 4-bromo-2-fluorobenzoate (4) or methyl 6-bromonicotinate (5…
Number of citations: 2 sioc-journal.cn
HL Bradlow, CA VANDERWERF - The Journal of Organic …, 1949 - ACS Publications
… In an attempted ammonolysis of methyl 6-bromonicotinate, a mixture of 1 g. of the ester, 10 ml. of concentrated ammonium hydroxide, and 10 ml. …
Number of citations: 57 pubs.acs.org
HL Bradlow, CA Vanderwerf - The Journal of Organic Chemistry, 1951 - ACS Publications
… or '-halogenated nicotinamides (1), methyl 2-bromonicotinate and methyl 6-bromonicotinate (1) reacted readily with methyl iodideto give quantitative yields of the corresponding …
Number of citations: 42 pubs.acs.org
Z Jiang, L Fan, P Zhou, T Xu, J Chen, S Hu… - Dalton …, 2020 - pubs.rsc.org
… A Pd-catalyzed Suzuki cross-coupling reaction between dimethyl 5-(pinacolboryl)isophthalate and methyl 6-bromonicotinate afforded the unoxidized trimethyl ester precursor, namely, …
Number of citations: 20 pubs.rsc.org
SN Sovari, I Kolly, K Schindler, A Djuric… - Dalton …, 2023 - pubs.rsc.org
… The same procedure described above for the preparation of L 5 and L 10 was used starting with methyl 6-bromopicolinate (S 4 , or methyl 6-bromonicotinate S 5 , for IM 1 and IM 2 …
Number of citations: 4 pubs.rsc.org
M Khan, S Das, A Roy, S Roy - Langmuir, 2023 - ACS Publications
… Methyl 6-bromonicotinate and 4,4′-dimethoxy 2,2′-bipyridine were acquired from Combi-Blocks, and nickel iodide and sodium iodide were bought from Sigma-Aldrich. 1-…
Number of citations: 3 pubs.acs.org
PP Lange, K James - ACS Combinatorial Science, 2012 - ACS Publications
… to the described procedure in the incubation chamber, but this time a secondary amine within the alkyne coupling partner was acylated and then coupled with methyl 6-bromonicotinate …
Number of citations: 35 pubs.acs.org
J Baffoe, MY Hoe, BB Touré - Organic Letters, 2010 - ACS Publications
… Similarly, product 6 was obtained in 91% yield when methyl 6-bromonicotinate was used as the aryl donor (entry 3). The latter result represents a clear improvement over the use of 2-…
Number of citations: 99 pubs.acs.org
X Zhang, Y Wang, X Li, J Wu, L Zhao… - Journal of Medicinal …, 2021 - ACS Publications
The estrogen receptor α (ERα) is identified as an effective target for the treatment of ERα+ breast cancer; thus, discovery of novel selective estrogen receptor degraders (SERDs) are …
Number of citations: 28 pubs.acs.org
Y Ding, L Shen, K Liang, C Xia - The Journal of Organic Chemistry, 2022 - ACS Publications
… Methyl 6-bromonicotinate (Ox1) delivered the formyl product 2 in 50% yield (entry 4). Further screening of the pyridine derivatives identified 5-bromonicotinonitrile (Ox5) as the optimal …
Number of citations: 1 pubs.acs.org

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